molecular formula C12H7Cl2N3 B2730547 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 439110-68-6

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B2730547
CAS RN: 439110-68-6
M. Wt: 264.11
InChI Key: LUDWEWDXBCVPAT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, which include 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, are important fused bicyclic 5–6 heterocycles. They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy were synthesized .


Chemical Reactions Analysis

The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu (CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity .

Scientific Research Applications

Synthesis and Characterization

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine and its derivatives have been extensively studied for their synthesis and chemical properties. For example, a method was reported for the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, showcasing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). Another study focused on the synthesis and biological study of new chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus, highlighting the antimicrobial activity of these compounds (Joshi et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of this compound has produced promising results. A study on the antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4-d]pyrimidine, which is structurally similar to the compound of interest, demonstrated significant antimicrobial potential (Ghorab et al., 2004). This suggests the potential for related compounds to exhibit similar biological activities.

Antineoplastic Activity

Derivatives of this compound have also been evaluated for their antineoplastic activity. A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and subjected to in vitro disease human cell screening panel assay by the National Cancer Institute. Some derivatives exhibited variable degrees of antineoplastic activity against certain cell lines, indicating their potential as cancer therapeutic agents (Abdel-Hafez, 2007).

Synthetic Approaches and Functionalizations

The compound and its related structures have received significant attention in synthetic chemistry for their versatile applications in medicinal chemistry. A comprehensive review summarized various synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines, emphasizing their wide range of applications in drug development due to their significant biological activities (Goel et al., 2015).

properties

IUPAC Name

3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDWEWDXBCVPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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